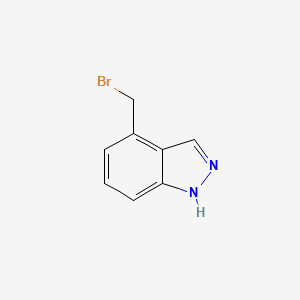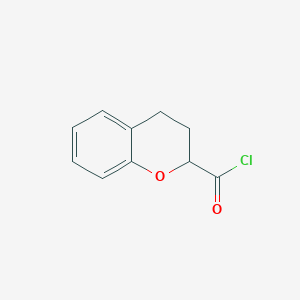
2-色满甲酰氯
描述
2-Chromanecarbonyl chloride, also known as 3,4-dihydro-2H-chromene-2-carbonyl chloride, is a chemical compound with the molecular formula C10H9ClO2 . It has a molecular weight of 196.63026 .
Molecular Structure Analysis
The molecular structure of 2-Chromanecarbonyl chloride consists of a chromane ring attached to a carbonyl chloride group . Advanced crystallisation methods and single crystal X-ray diffraction (SCXRD) can be used for structural analysis of such compounds .
科学研究应用
氧化和催化反应
氯化铬酰,一种与 2-色满甲酰氯相关的化合物,在氧化反应和催化过程中显示出显着的潜力。研究表明,氯化铬酰可以与各种烃反应,生成不同的有机产物。例如,氯化铬酰与环己烷反应生成氯代环己烷和环己烯。此反应途径涉及铬氧化态的转化和酮产物的形成 (库克和梅耶, 1994)。此外,氯化铬酰对烯烃的氧化导致重排以产生各种羰基产物,表明其在有机合成中的用途 (Freeman, DuBois & Yamachika, 1969)。
磁性和电子性质
对氯化铬酰和烃之间形成的化合物的磁性性质的研究,提供了对这些化合物中铬的电子结构的见解。磁化率测量表明顺磁性化合物的形成,表明铬的氧化态发生了变化 (Bartecki & Wajda, 1964)。
聚合催化剂
与氯化铬酰密切相关的铬基配合物已被研究作为聚合反应中的催化剂。例如,铬二氨基双(酚盐)配合物在环己烯氧化物和二氧化碳的开环共聚中是有效的,生成聚碳酸酯 (Ambrose, Murphy & Kozak, 2020)。
环境应用
氯化铬酰化合物已被研究用于环境应用,例如从水溶液中回收氯代烃。该过程涉及水合物的形成,并且是分离和回收有机污染物的有效方法 (Seo & Lee, 2001)。
作用机制
Target of Action
Carbonyl compounds, which include 2-chromanecarbonyl chloride, often interact with various biological targets due to their electrophilic nature .
Mode of Action
Carbonyl compounds generally act as electrophiles, attracting electron-rich nucleophilic groups . This electrophilic character makes the carbon atom of the carbonyl group a prime target for nucleophilic attack, leading to various biochemical reactions .
Biochemical Pathways
Carbonyl compounds can participate in numerous biochemical reactions, including nucleophilic addition and substitution reactions . These reactions can influence various biochemical pathways, depending on the specific targets and the biological context.
Pharmacokinetics
Generally, the pharmacokinetics of a compound determine the onset, duration, and intensity of its effect . Factors such as molecular size, polarity, and solubility can influence a compound’s ADME properties and, consequently, its bioavailability .
Result of Action
The electrophilic nature of carbonyl compounds can lead to various biochemical reactions, potentially resulting in a wide range of molecular and cellular effects .
Action Environment
The action, efficacy, and stability of 2-Chromanecarbonyl chloride can be influenced by various environmental factors. These may include pH, temperature, presence of other molecules, and specific conditions within the biological system . .
属性
IUPAC Name |
3,4-dihydro-2H-chromene-2-carbonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO2/c11-10(12)9-6-5-7-3-1-2-4-8(7)13-9/h1-4,9H,5-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXOHRZNOVPCNMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2OC1C(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



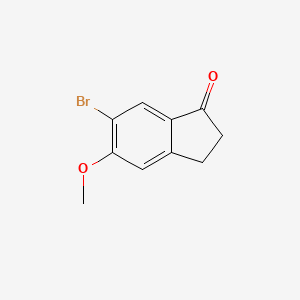
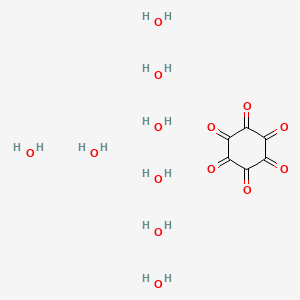

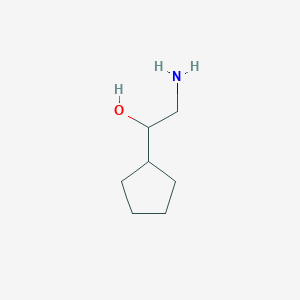
![2-[(7-cyano-3,4-dihydro-2H-1,4-ethano-1,5-naphthyridin-6-yl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B3038074.png)
![3-amino-N-(1,3-benzodioxol-5-ylmethyl)-6-propan-2-yl-7,8-dihydro-5H-thieno[2,3-b][1,6]naphthyridine-2-carboxamide](/img/structure/B3038075.png)
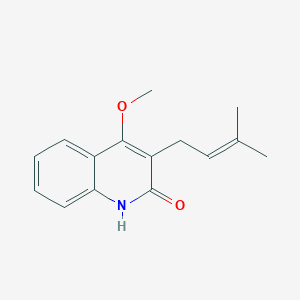
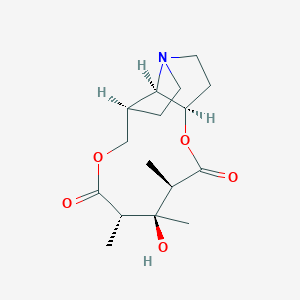
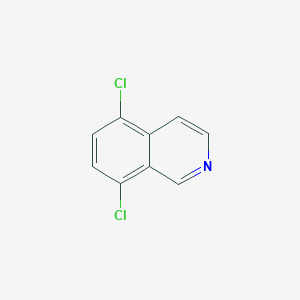
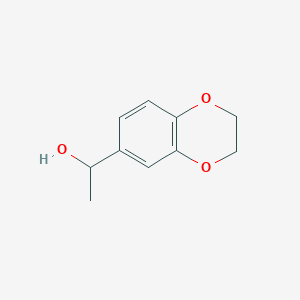
![3-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]propanoic acid](/img/structure/B3038085.png)
